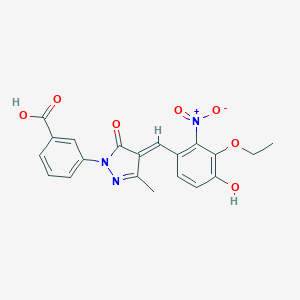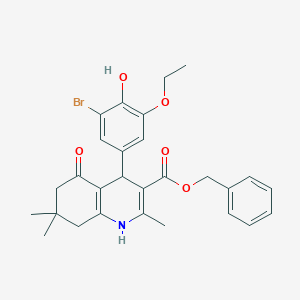![molecular formula C16H22N2O4S B448269 2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 491832-04-3](/img/structure/B448269.png)
2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid (MTPC) is a small molecule that has been studied as a potential therapeutic agent for a variety of diseases. MTPC is a member of the thiazolidine-4-carboxylic acid family of compounds, which are used in the synthesis of a variety of drugs and other compounds. MTPC has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and diabetes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
- Antimicrobial Properties: This compound, along with similar thiazolidinone derivatives, has been synthesized and studied for its antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, indicating potential uses in treating infections caused by various microorganisms (Patel & Patel, 2010); (Rana, Mistry, & Desai, 2008).
Pharmacological Evaluation for Various Therapies
- Antihyperglycemic Evaluation: Some thiazolidinone derivatives have shown notable antihyperglycemic activity in in vivo evaluations. This suggests potential therapeutic applications for managing diabetes and related metabolic disorders (Deshmukh et al., 2017).
- Potential in Cancer and HIV Treatments: Certain derivatives of thiazolidinone have been prepared with properties indicating potential effectiveness in treating cancer and HIV. This highlights the compound's significance in the development of novel therapeutic agents for these critical health challenges (Patel et al., 2013).
Applications in Material Science
- Corrosion Inhibition: Thiazolidine derivatives, which include the compound , have been used as corrosion inhibitors for mild steel. Their effectiveness in this application opens up possibilities in the field of material protection and preservation (Chaitra, Mohana, & Tandon, 2016).
Chemical Synthesis and Structural Studies
- Chemical Synthesis and Crystal Structure Analysis: The compound has been synthesized and characterized in various studies, including an examination of its crystal structure. This provides valuable insights into its chemical properties and potential applications in various fields of research and industry (Duan et al., 2014); (Sladojevich, Trabocchi, & Guarna, 2007).
Supramolecular Chemistry
- Supramolecular Aggregation Behaviour: Thiazolidine-4-carboxylic acid derivatives have been studied for their supramolecular aggregation behaviour. This is significant for potential applications in gas storage, biosensing, and catalysis, demonstrating the versatility of these compounds in various scientific and technological domains (Jagtap et al., 2018).
Eigenschaften
IUPAC Name |
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-21-14-3-2-11(15-17-13(10-23-15)16(19)20)8-12(14)9-18-4-6-22-7-5-18/h2-3,8,13,15,17H,4-7,9-10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLGKFYBOEPHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-iodo-1-methyl-1H-pyrazol-5-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B448188.png)
![2-[1-[6-(2-Fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]ethylidene]indene-1,3-dione](/img/structure/B448191.png)
![Methyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448192.png)

![6-{2-[(4-Bromobenzyl)oxy]phenyl}-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448194.png)
![N-(3,4-dimethoxyphenyl)-N-(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B448195.png)
![ethyl 2-({[3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448199.png)
![2-(3-cyclopentyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetonitrile](/img/structure/B448201.png)
![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-furyl)quinoline](/img/structure/B448202.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B448204.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448209.png)
![ethyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448210.png)

![3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B448213.png)